N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

Catalog No.
S13955277
CAS No.
M.F
C40H56N6O11
M. Wt
796.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphen...

Product Name

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

IUPAC Name

1-cyclopropyl-8-methoxy-6-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate

Molecular Formula

C40H56N6O11

Molecular Weight

796.9 g/mol

InChI

InChI=1S/2C20H25N3O4.3H2O/c2*1-11-8-14-17(19(27-3)16(11)22-7-6-21-12(2)9-22)23(13-4-5-13)10-15(18(14)24)20(25)26;;;/h2*8,10,12-13,21H,4-7,9H2,1-3H3,(H,25,26);3*1H2

InChI Key

KDCLKOXYPMGTOD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.O.O.O

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with the CAS Number 221656-37-7, is a complex organic compound belonging to the benzotriazole family. Its molecular formula is C40H56N6O11, and it has a molecular weight of approximately 796.9062 g/mol. The compound features a benzotriazole moiety, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of methoxy and ethyl groups enhances its solubility and reactivity, making it an interesting subject for research.

Typical of benzotriazole derivatives, including:

  • Nucleophilic Substitution: The nitrogen atoms in the benzotriazole ring can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
  • Redox Reactions: The compound may also engage in oxidation-reduction reactions due to the presence of nitrogen and oxygen functionalities.

These reactions are pivotal in modifying the compound for specific applications or enhancing its biological activity.

Benzotriazole derivatives have been extensively studied for their biological properties. N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine exhibits potential antimicrobial, antifungal, and anti-inflammatory activities. Research indicates that compounds with similar structures can inhibit bacterial growth and possess analgesic properties. For instance, studies have shown that benzotriazole derivatives can act against various bacterial strains such as Escherichia coli and Bacillus subtilis .

The synthesis of N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine typically involves:

  • Formation of Benzotriazole: Starting from 1H-benzotriazole, which is reacted with formaldehyde to introduce the methylene bridge.
  • Alkylation: The resulting benzotriazole derivative is then alkylated using 2-(4-methoxyphenyl)ethyl bromide or a similar electrophile.
  • Amine Functionalization: Finally, the amine group is introduced through reductive amination or direct amination methods.

These steps may vary based on specific laboratory protocols and desired yield.

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine has several applications:

  • Pharmaceuticals: Due to its biological activity, it may be used in drug formulations targeting bacterial infections or inflammation.
  • Agriculture: Its antifungal properties could be beneficial in developing agricultural fungicides.
  • Materials Science: The compound may serve as a stabilizer in polymers against UV degradation due to the protective properties of benzotriazoles.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Research indicates that benzotriazole derivatives can interact with enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine. Here are some notable examples:

Compound NameCAS NumberKey Features
1H-Benzotriazole95-14-7Basic structure; used as a corrosion inhibitor
Benzothiazole95-16-9Known for antifungal properties
2-Amino-5-bromobenzothiazole117725-52-8Exhibits antibacterial activity
Benzimidazole51-17-2Antimicrobial and anticancer properties

Uniqueness: N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine stands out due to its dual functionality provided by both benzotriazole and methoxyphenyl groups, enhancing its solubility and biological activity compared to simpler derivatives. This complexity allows for more tailored applications in medicinal chemistry and materials science.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

796.40070662 g/mol

Monoisotopic Mass

796.40070662 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-10-2024

Explore Compound Types